Cas no 116371-66-5 (Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-)

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- structure
116371-66-5 structure
商品名:Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-
CAS番号:116371-66-5
MF:C9H13N3O10F2P2
メガワット:423.15802
CID:1205695
PubChem ID:6420157

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- 化学的及び物理的性質

名前と識別子

    • Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-
    • DTXSID401344657
    • [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • 6FIZ684IIK
    • SCHEMBL369565
    • Gemcitabine 5'-diphosphate
    • Q27264822
    • 2'-deoxy-2',2'-difluorocytidine 5'-(trihydrogen diphosphate)
    • FRQISCZGNNXEMD-QPPQHZFASA-N
    • GEMCITABINE DIPHOSPHATE
    • UNII-6FIZ684IIK
    • DFDCDP
    • GCQ
    • 116371-66-5
    • 2'-deoxy-2',2'-difluorocytidine 5'-diphosphate
    • インチ: InChI=1S/C9H13F2N3O10P2/c10-9(11)6(15)4(3-22-26(20,21)24-25(17,18)19)23-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H,20,21)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1
    • InChIKey: FRQISCZGNNXEMD-QPPQHZFASA-N
    • ほほえんだ: C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 423.00449
  • どういたいしつりょう: 423.00442394g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 12
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 739
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -4.1
  • トポロジー分子極性表面積: 201Ų

じっけんとくせい

  • PSA: 201.44

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-491531-1 mg
Gemcitabine Diphosphate Triethylamine Salt,
116371-66-5
1mg
¥3,685.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-491531-1mg
Gemcitabine Diphosphate Triethylamine Salt,
116371-66-5
1mg
¥3685.00 2023-09-05

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- 関連文献

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-に関する追加情報

Recent Advances in the Study of Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- (CAS: 116371-66-5)

The compound Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- (CAS: 116371-66-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, a fluorinated analog of cytidine, is being explored for its role in antiviral and anticancer therapies. Recent studies have focused on its mechanism of action, pharmacokinetics, and potential clinical applications, making it a promising candidate for further development.

One of the key areas of research has been the investigation of its antiviral properties. Studies have demonstrated that this compound can effectively inhibit the replication of certain RNA viruses by interfering with viral RNA synthesis. The incorporation of the fluorinated cytidine analog into viral RNA leads to chain termination, thereby halting viral replication. This mechanism has been particularly effective against viruses such as hepatitis C and respiratory syncytial virus, highlighting its broad-spectrum antiviral potential.

In addition to its antiviral activity, recent research has explored its anticancer properties. The compound has shown efficacy in inhibiting the growth of various cancer cell lines, particularly those resistant to conventional chemotherapy. The fluorinated modifications enhance its stability and bioavailability, allowing for prolonged activity within the cellular environment. Preliminary in vivo studies have also indicated a favorable toxicity profile, suggesting its potential as a safer alternative to existing chemotherapeutic agents.

Pharmacokinetic studies have further elucidated the compound's behavior in biological systems. The fluorinated modifications improve its metabolic stability, reducing the rate of degradation and prolonging its half-life. This has significant implications for dosing regimens and therapeutic efficacy. Additionally, advanced formulation strategies, such as nanoparticle-based delivery systems, are being explored to enhance its targeting and reduce off-target effects.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as drug resistance, potential side effects, and the need for optimized delivery systems must be addressed. Ongoing research is focused on overcoming these hurdles through structural modifications and combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development and eventual approval for clinical use.

In conclusion, Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- (CAS: 116371-66-5) represents a versatile and promising molecule in the realm of antiviral and anticancer therapeutics. Its unique chemical properties and demonstrated efficacy in preclinical studies underscore its potential to address unmet medical needs. Continued research and development efforts will be crucial in realizing its full therapeutic potential and bringing it to the forefront of modern medicine.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd